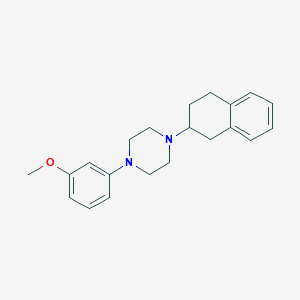
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a compound that has been extensively studied for its potential use in various scientific applications. MNTX is a piperazine derivative and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of pain management. This compound has been shown to exhibit potent analgesic effects and has been studied as a potential alternative to opioid-based pain management therapies.
In addition to its potential use in pain management, this compound has also been studied for its potential use in the treatment of other medical conditions. For example, this compound has been shown to exhibit antipsychotic effects and has been studied as a potential treatment for schizophrenia and other related disorders.
作用機序
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is not fully understood. However, it is believed that this compound acts by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is its potency and specificity. This compound has been shown to exhibit potent and selective effects on various receptors, making it an ideal candidate for studying the physiological and biochemical effects of these receptors.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research could be to further elucidate the exact mechanism of action of this compound and its effects on various receptors in the brain and other tissues.
Another area of research could be to study the potential use of this compound in the treatment of other medical conditions, such as depression, anxiety, and neurodegenerative disorders.
Overall, this compound is a compound that has shown great promise in various scientific applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(3-methoxyphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-8-4-7-19(16-21)22-11-13-23(14-12-22)20-10-9-17-5-2-3-6-18(17)15-20/h2-8,16,20H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSBIJYYBPHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)
![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)
![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)